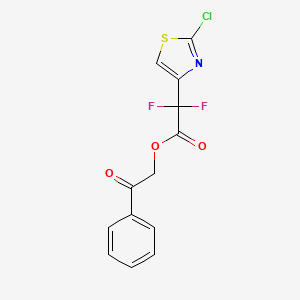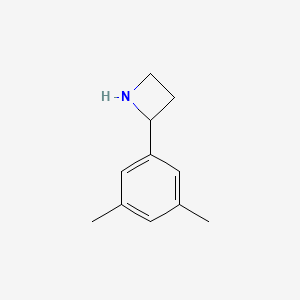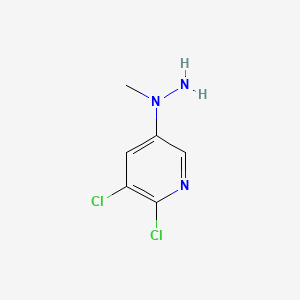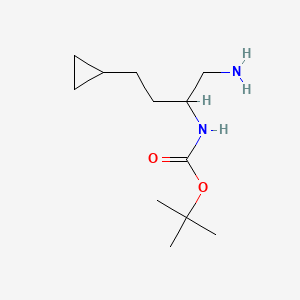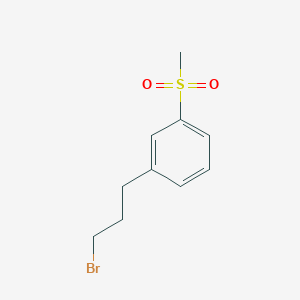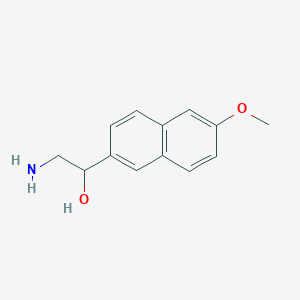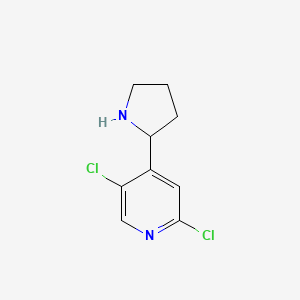
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with two chlorine atoms and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2,5-dichloropyridine with pyrrolidine under specific conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring replaces one of the chlorine atoms on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Coupling Reactions: Biaryl compounds or other coupled products.
Scientific Research Applications
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The specific mechanism of action for 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and electronic properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: Lacks the pyrrolidine ring, making it less versatile in biological applications.
4-(Pyrrolidin-2-yl)pyridine: Lacks the chlorine substituents, which can affect its reactivity and binding properties.
Pyrrolidine-2,5-diones: These compounds have different ring structures and properties.
Uniqueness
2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is unique due to the presence of both chlorine atoms and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these features makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2,5-dichloro-4-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-5-13-9(11)4-6(7)8-2-1-3-12-8/h4-5,8,12H,1-3H2 |
InChI Key |
AUSBXULDROGBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

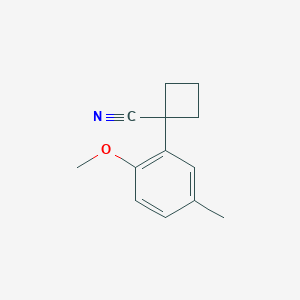

![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
